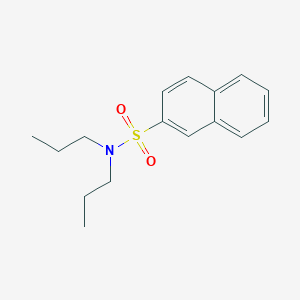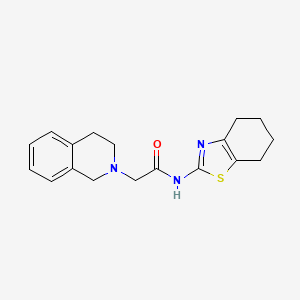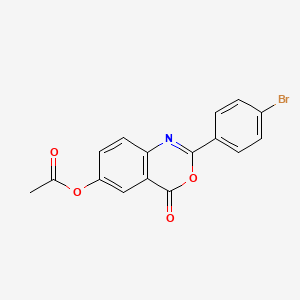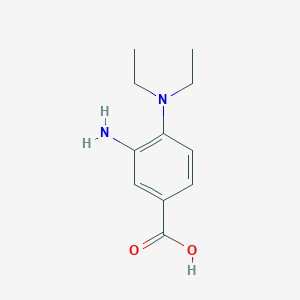
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxy-3-methylphenyl)butanamide
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets lymphocyte-specific protein tyrosine kinase (LCK) and interleukin-2-inducible T-cell kinase (ITK). It has been shown to have potential therapeutic applications in the treatment of lymphomas, leukemias, and autoimmune diseases. In
Mécanisme D'action
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxy-3-methylphenyl)butanamide targets LCK and ITK, which are key enzymes involved in T cell signaling. By inhibiting these enzymes, this compound can block the activation and proliferation of T cells, which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in B cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on T cell activation and proliferation, as well as B cell signaling. It can also reduce the production of inflammatory cytokines and chemokines. In addition, this compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxy-3-methylphenyl)butanamide has several advantages as a research tool, including its potent and selective inhibition of LCK, ITK, and BTK, as well as its good pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxy-3-methylphenyl)butanamide. One area of interest is the development of combination therapies that include this compound and other targeted inhibitors, such as inhibitors of the PI3K/AKT/mTOR pathway. Another area of interest is the exploration of this compound's potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, there is also potential for the development of this compound analogs with improved pharmacokinetic properties and/or selectivity for specific targets.
Applications De Recherche Scientifique
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancers and autoimmune diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of lymphoma cells in vitro and in vivo. Another study published in the Journal of Immunology demonstrated that this compound can suppress the activation of T cells and reduce the production of inflammatory cytokines in a mouse model of autoimmune disease.
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxy-3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-15-18-19-16(22-15)17-14(20)7-5-6-12-8-9-13(21-3)11(2)10-12/h8-10H,4-7H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFUHNPTAZMUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCC2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4680625.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4680632.png)

![N-1-adamantyl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4680646.png)
![4-(3,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4680648.png)

![4-{[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4680659.png)

![3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B4680670.png)
![1-[(2-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4680687.png)
![N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4680690.png)

![N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B4680701.png)
